molecular formula C16H13N5O2 B13528337 8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13528337
M. Wt: 307.31 g/mol
InChI Key: OGURAWIVXROUAL-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives.
  • It was synthesized as a potential antiviral and antimicrobial agent .
  • The presence of piperazine or piperidine subunits enhances antimicrobial activity in related compounds.
  • Thioamide groups were incorporated to increase bioactivity as antiviral agents.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including substitution and cyclization.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Similar compounds include other [1,2,4]triazolo[4,3-a]quinoxalines.
    • Uniqueness lies in its specific substitution pattern and potential bioactivity.

    Remember that this compound’s applications and mechanisms are still under exploration, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C16H13N5O2

    Molecular Weight

    307.31 g/mol

    IUPAC Name

    8-methyl-2-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

    InChI

    InChI=1S/C16H13N5O2/c1-11-5-7-19-14(8-11)17-12(9-15(19)22)10-21-16(23)20-6-3-2-4-13(20)18-21/h2-9H,10H2,1H3

    InChI Key

    OGURAWIVXROUAL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=NC(=CC(=O)N2C=C1)CN3C(=O)N4C=CC=CC4=N3

    Origin of Product

    United States

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